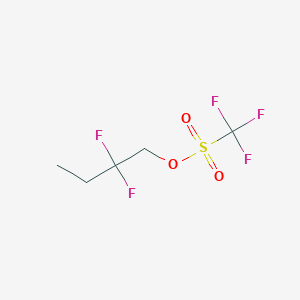

2,2-Difluorobutyl trifluoromethanesulfonate

説明

Trifluoromethanesulfonate (triflate) esters are highly reactive compounds widely used in organic synthesis as alkylating or arylating agents due to the excellent leaving-group ability of the triflate anion. This article compares key triflate derivatives, focusing on their molecular features, reactivity, and industrial relevance.

特性

IUPAC Name |

2,2-difluorobutyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F5O3S/c1-2-4(6,7)3-13-14(11,12)5(8,9)10/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMHOUQBZOKDSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784193-13-1 | |

| Record name | 2,2-difluorobutyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorobutyl trifluoromethanesulfonate typically involves the reaction of 2,2-difluorobutanol with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride or trifluoromethanesulfonic acid by-products. The reaction conditions often include low temperatures to control the exothermic nature of the reaction and to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of 2,2-Difluorobutyl trifluoromethanesulfonate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which are critical for scaling up the synthesis while maintaining safety and efficiency .

化学反応の分析

Types of Reactions

2,2-Difluorobutyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and elimination.

Common Reagents and Conditions

Common reagents used in reactions with 2,2-Difluorobutyl trifluoromethanesulfonate include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance the reactivity of the nucleophiles.

Major Products

The major products formed from reactions involving 2,2-Difluorobutyl trifluoromethanesulfonate depend on the type of nucleophile used. For example, reactions with amines can yield substituted amines, while reactions with alcohols can produce ethers.

科学的研究の応用

2,2-Difluorobutyl trifluoromethanesulfonate has several applications in scientific research:

Biology: The compound can be used in the modification of biomolecules to study their structure and function.

作用機序

The mechanism by which 2,2-Difluorobutyl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as an electrophile. The trifluoromethanesulfonate group is highly electron-withdrawing, making the carbon atom adjacent to it highly electrophilic. This facilitates nucleophilic attack, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

類似化合物との比較

Structural and Molecular Characteristics

The substituent attached to the triflate group significantly influences physical and chemical properties. Below is a comparative analysis of selected triflate esters:

Hypothesized 2,2-Difluorobutyl Triflate : A linear butyl chain with two fluorine atoms at the β-position. Expected molecular formula: C₅H₈F₂O₃S (MW: 210.18). The fluorine atoms may induce electronic effects while the butyl chain provides moderate steric bulk.

Methyl and Ethyl Triflates

- Reactivity : Methyl triflate is a potent methylating agent due to its small size and high electrophilicity. Ethyl triflate is less reactive but still effective for ethylations .

- Applications : Used in pharmaceuticals, agrochemicals, and polymer synthesis. Methyl triflate’s hazard profile (H314: severe skin/eye damage) limits handling .

2,2,2-Trifluoroethyl Triflate

- Reactivity : The CF₃ group stabilizes the triflate anion, reducing electrophilicity compared to methyl/ethyl analogs. Suitable for reactions requiring milder conditions .

- Applications : Fluorinated intermediates in drug discovery and materials science.

Neopentyl Triflate

- Reactivity : Steric hindrance from the branched neopentyl group slows nucleophilic substitution, favoring selective reactions .

- Applications : Useful in stereoselective syntheses and stabilizing carbocation intermediates.

BINOL Bis(triflates)

- Reactivity: Chiral triflates derived from 1,1'-bi-2-naphthol (BINOL) enable asymmetric catalysis, such as enantioselective alkylations .

- Applications : Key in synthesizing chiral pharmaceuticals and ligands.

Hypothesized 2,2-Difluorobutyl Triflate: Expected reactivity between ethyl and neopentyl triflates. The β-fluorines may enhance leaving-group stability, while the butyl chain balances reactivity and steric effects. Potential uses include fluorinated polymer precursors or bioactive molecule synthesis.

生物活性

2,2-Difluorobutyl trifluoromethanesulfonate (DFB-Tf) is a fluorinated organic compound with the molecular formula C₄H₅F₅O₃S and a molecular weight of 238.14 g/mol. Its unique structure, characterized by two fluorine atoms on the butyl group and a trifluoromethanesulfonate functional group, contributes to its high reactivity and potential applications in medicinal chemistry.

DFB-Tf is typically a colorless to light yellow liquid known for its strong electron-withdrawing properties due to the presence of fluorine atoms. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of biologically active molecules. The synthesis of DFB-Tf can be achieved through various methods, including nucleophilic substitution reactions where the trifluoromethanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.

Synthesis Methods

- Nucleophilic Substitution : DFB-Tf can undergo nucleophilic substitution reactions with various nucleophiles.

- Reactivity with Alcohols : When reacted with alcohols, DFB-Tf forms ethers, showcasing its utility in synthesizing complex organic molecules.

Biological Activity

Research indicates that DFB-Tf has significant biological activity, particularly in the context of drug development. It has been explored for its role in synthesizing inhibitors targeting specific proteins involved in cancer pathways. Notably, it has been linked to the development of kinesin spindle protein inhibitors, which are relevant for treating taxane-refractory cancers.

Applications in Medicinal Chemistry

- Kinesin Spindle Protein Inhibitors : DFB-Tf is used to create compounds that inhibit kinesin spindle proteins, which play critical roles in cell division and cancer progression.

- Efflux Pump Inhibitors : Studies have shown that derivatives of DFB-Tf can be used to synthesize inhibitors for MexAB-OprM specific efflux pumps in Pseudomonas aeruginosa, potentially enhancing the efficacy of antibiotics against resistant bacterial strains.

Case Studies and Research Findings

Several studies have highlighted the potential applications of DFB-Tf in biological systems:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that compounds synthesized using DFB-Tf exhibited significant inhibition of cancer cell lines, suggesting its potential as a therapeutic agent.

- Antibiotic Resistance : Research into the use of DFB-Tf derivatives as efflux pump inhibitors showed promising results in restoring antibiotic sensitivity in resistant bacterial strains.

Comparative Analysis with Similar Compounds

The following table compares DFB-Tf with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1,1-Trifluoroethyl triflate | C₂H₃F₃O₃S | Contains only one fluorinated carbon |

| 2,2-Difluoroethyl trifluoromethanesulfonate | C₃H₃F₅O₃S | Two fluorine atoms on ethyl group |

| 3,3-Difluoro-1-propanol triflate | C₃H₅F₂O₃S | Propanol backbone with different reactivity |

| 1-Fluoro-3-methylbutyl triflate | C₅H₉F₃O₃S | Methyl substituent affecting its properties |

The uniqueness of DFB-Tf lies in its specific substitution pattern and multiple fluorine atoms that enhance both its reactivity and biological potential compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。